

An In-depth Technical Guide to 3-Methylthienyl-carbonyl-JNJ-7706621

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Compound of Interest

Compound Name: 3-Methylthienyl-carbonyl-JNJ-7706621

Cat. No.: B11938308

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This technical guide provides a comprehensive overview of the chemical compound **3-Methylthienyl-carbonyl-JNJ-7706621**, including its alternative names, biochemical activity, and its role as an inhibitor of key cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals.

Alternative Names and Identifiers

The compound "**3-Methylthienyl-carbonyl-JNJ-7706621**" is a distinct chemical entity, though it is structurally related to the compound more widely known as JNJ-7706621. It is crucial to distinguish between these two.

Table 1: Chemical Identifiers for **3-Methylthienyl-carbonyl-JNJ-7706621**

Identifier	Value
IUPAC Name	4-[[5-amino-1-(3-methylthiophene-2-carbonyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide[1]
CAS Number	443798-09-2

It is important to note that the closely related compound, JNJ-7706621, has a different chemical structure and is identified by CAS number 443797-96-4 and the IUPAC name 4-[[5-amino-1-

(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]benzenesulfonamide. This guide focuses exclusively on the 3-Methylthienyl-carbonyl variant.

Quantitative Data

3-Methylthienyl-carbonyl-JNJ-7706621 is a potent inhibitor of several key protein kinases, demonstrating significant activity in both biochemical and cell-based assays.

Biochemical Activity: Kinase Inhibition

The compound has been shown to be a potent and selective inhibitor of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).

Table 2: IC50 Values for Kinase Inhibition

Target Kinase	IC50
CDK1/cyclin B	6.4 nM[2]
CDK2/cyclin A	2 nM[2]
GSK-3	41 nM[2]
CDK4	110 nM[2]
VEGF-R2	130 nM[2]
FGF-R2	220 nM[2]

Cellular Activity: Antiproliferative Effects

The inhibitory action of **3-Methylthienyl-carbonyl-JNJ-7706621** on key cell cycle kinases translates to potent antiproliferative activity against a range of human cancer cell lines.

Table 3: IC50 Values for Inhibition of Cancer Cell Proliferation

Cell Line	Cancer Type	IC50 (μM)
HeLa	Cervical Cancer	0.28
HCT-116	Colon Carcinoma	0.25
A375	Melanoma	0.45
SK-OV-3	Ovarian Cancer	0.75
MDA-MB-231	Breast Cancer	0.59
PC-3	Prostate Cancer	0.12

Experimental Protocols

The following are representative protocols for the types of experiments used to determine the quantitative data presented above. The specific, detailed protocols used to generate the cited IC50 values for **3-Methylthienyl-carbonyl-JNJ-7706621** are not publicly available.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for determining the IC50 value of an inhibitor against a specific kinase.

- Reagents and Materials:
 - Recombinant human kinase (e.g., CDK2/cyclin A)
 - Kinase-specific peptide substrate
 - ATP (Adenosine triphosphate)
 - Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
 - **3-Methylthienyl-carbonyl-JNJ-7706621** (dissolved in DMSO)
 - Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or fluorescent-labeled antibody for detection
 - 96-well plates

- Scintillation counter or fluorescence plate reader
- Procedure:
 1. Prepare serial dilutions of **3-Methylthienyl-carbonyl-JNJ-7706621** in DMSO and then dilute further in kinase assay buffer.
 2. In a 96-well plate, add the kinase, peptide substrate, and the inhibitor at various concentrations.
 3. Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled ATP.
 4. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
 5. Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).
 6. Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
 7. Wash the filter to remove unincorporated radiolabeled ATP.
 8. Measure the amount of radioactivity on the filter using a scintillation counter.
 9. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
 10. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (MTT Assay - General)

This protocol outlines a common method for assessing the effect of a compound on the proliferation of cancer cells.

- Reagents and Materials:
 - Human cancer cell line (e.g., HeLa)
 - Complete cell culture medium (e.g., DMEM with 10% FBS)

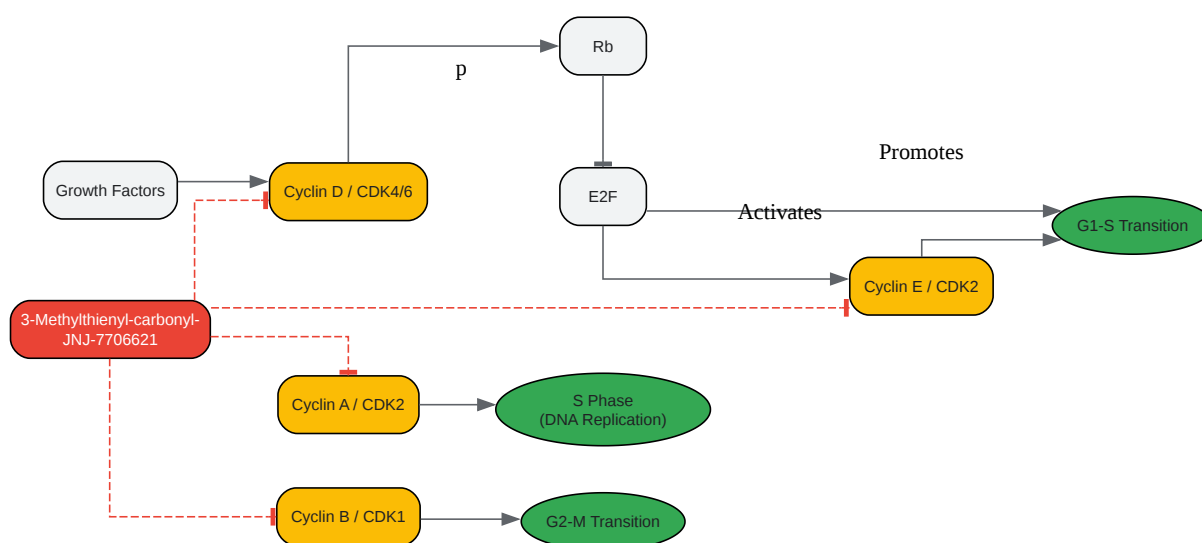
- **3-Methylthienyl-carbonyl-JNJ-7706621** (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well cell culture plates
- Microplate reader
- Procedure:
 1. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
 2. Prepare serial dilutions of **3-Methylthienyl-carbonyl-JNJ-7706621** in the complete cell culture medium.
 3. Remove the existing medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
 4. Incubate the cells for a specified period (e.g., 72 hours).
 5. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
 6. Add the solubilization buffer to dissolve the formazan crystals.
 7. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
 8. Calculate the percentage of cell viability relative to the vehicle control.
 9. Plot the percentage of viability against the logarithm of the compound concentration.
 10. Determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathways and Mechanism of Action

3-Methylthienyl-carbonyl-JNJ-7706621 exerts its biological effects primarily through the inhibition of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3).

Inhibition of the CDK Signaling Pathway

CDKs are essential for the regulation of the cell cycle. By inhibiting CDK1 and CDK2, **3-Methylthienyl-carbonyl-JNJ-7706621** can arrest the cell cycle, preventing cell division and proliferation.

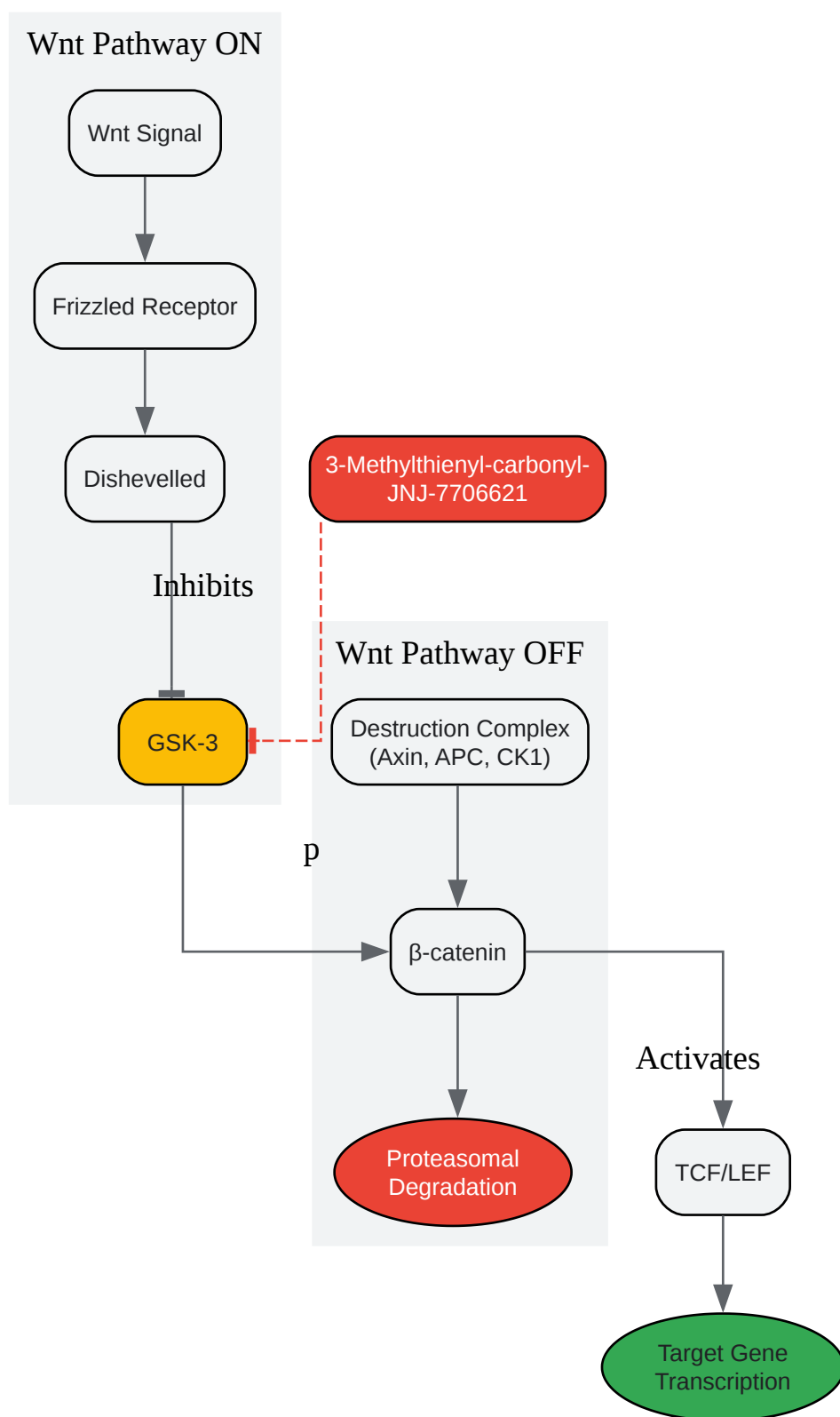


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Caption: Inhibition of the CDK signaling pathway.

Inhibition of the GSK-3 Signaling Pathway

GSK-3 is a multi-functional kinase involved in various cellular processes, including metabolism, cell survival, and proliferation. Inhibition of GSK-3 can have complex downstream effects, including the stabilization of β -catenin in the Wnt signaling pathway.



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Caption: Inhibition of the GSK-3 signaling pathway.

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